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Spectroscopic Profile of Mesitaldehyde: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Mesitaldehyde** (2,4,6-trimethylbenzaldehyde), a key aromatic aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Mesitaldehyde**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Mesitaldehyde** is characterized by distinct signals corresponding to the aldehydic proton, aromatic protons, and methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for **Mesitaldehyde**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehydic proton (- CHO)
~6.9	Singlet	2H	Aromatic protons (Ar- H)
~2.5	Singlet	6H	Two ortho methyl groups (2,6-CH₃)
~2.3	Singlet	3H	One para methyl group (4-CH ₃)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the different carbon environments within the **Mesitaldehyde** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Mesitaldehyde**

Chemical Shift (δ) ppm	Assignment
~193	Carbonyl carbon (C=O)
~141	Aromatic carbon (C4)
~139	Aromatic carbons (C2, C6)
~130	Aromatic carbon (C1)
~129	Aromatic carbons (C3, C5)
~21	Methyl carbons (2,6-CH₃)
~20	Methyl carbon (4-CH₃)
<u> </u>	



Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Mesitaldehyde** shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: IR Spectroscopic Data for Mesitaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Strong	C-H stretch (methyl groups)
~2860	Medium	C-H stretch (aldehydic C-H)
~1695	Strong	C=O stretch (aromatic aldehyde)
~1605	Medium	C=C stretch (aromatic ring)
~1460	Medium	C-H bend (methyl groups)
~850	Strong	C-H bend (aromatic, out-of- plane)

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Mesitaldehyde**, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak and several characteristic fragment ions.

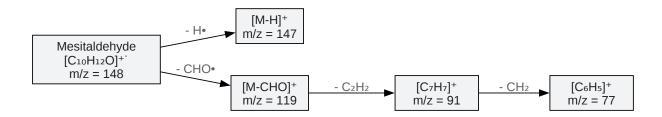
Table 4: Mass Spectrometry Data for Mesitaldehyde



m/z	Relative Abundance (%)	Proposed Fragment Ion
148	~70	[M]+ (Molecular Ion)
147	100	[M-H] ⁺ (Base Peak)
119	~70	[M-CHO]+
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~20	[C ₆ H ₅] ⁺ (Phenyl ion)

Proposed Fragmentation Pattern

The fragmentation of **Mesitaldehyde** in an EI mass spectrometer can be rationalized as follows:



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Caption: Proposed fragmentation of Mesitaldehyde.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

 Sample Preparation: Dissolve 5-10 mg of Mesitaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.



- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for ¹H or ¹³C nuclei.
- Data Acquisition: The magnetic field is shimmed to improve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small drop of liquid
 Mesitaldehyde directly onto the ATR crystal.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

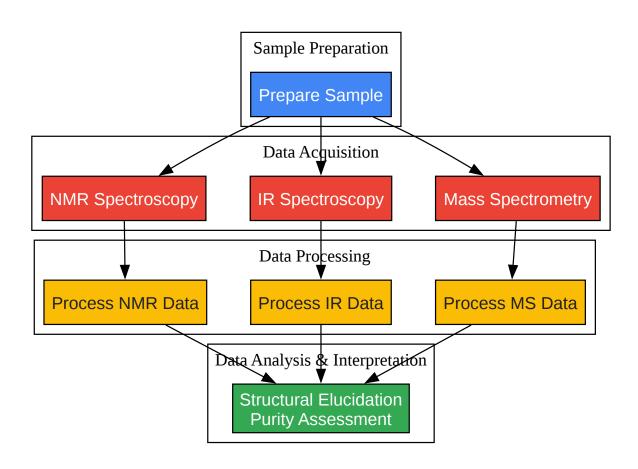
- Sample Introduction: A small amount of Mesitaldehyde is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+).
- Fragmentation: The energetically unstable molecular ions fragment into smaller, charged species.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



 Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like **Mesitaldehyde** is illustrated below.



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Caption: General workflow for spectroscopic analysis.

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